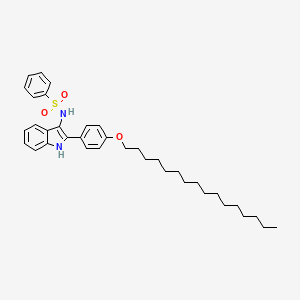

N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide

Description

N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide moiety linked to an indole scaffold substituted with a hexadecyloxy group (C₁₆H₃₃O) at the 4-position of its phenyl ring. This structural design combines the pharmacological versatility of sulfonamides—known for enzyme inhibition and receptor modulation—with the lipophilic hexadecyloxy chain, which enhances membrane permeability and prolongs biological half-life .

Properties

CAS No. |

114049-43-3 |

|---|---|

Molecular Formula |

C36H48N2O3S |

Molecular Weight |

588.8 g/mol |

IUPAC Name |

N-[2-(4-hexadecoxyphenyl)-1H-indol-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C36H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-29-41-31-27-25-30(26-28-31)35-36(33-23-18-19-24-34(33)37-35)38-42(39,40)32-21-16-15-17-22-32/h15-19,21-28,37-38H,2-14,20,29H2,1H3 |

InChI Key |

ZIYBASSHMQIGSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide and analogous compounds from the literature:

Structural and Functional Analysis

Hexadecyloxy vs. Shorter Alkyl/Aryl Chains :

The hexadecyloxy group in the target compound confers exceptional lipophilicity (predicted logP ~8.5), which starkly contrasts with the shorter ethyl linker and acetyl group in compound 3r (logP ~3.2) . This difference suggests divergent pharmacokinetic profiles: the target compound may exhibit prolonged tissue retention, whereas 3r likely has faster systemic clearance due to reduced hydrophobicity.

Electron-Withdrawing Substituents: Compound 31 incorporates a trifluoromethyl group and chloro substituent, which enhance sulfonamide acidity (pKa ~6–7) and stabilize interactions with polar enzyme active sites (e.g., COX-2) .

Hybrid Scaffolds : The pyrazolopyrimidine-chromen hybrid in the patent compound demonstrates the adaptability of sulfonamides in targeting diverse pathways (e.g., kinases vs. cyclooxygenases). The target compound’s indole scaffold, however, is more structurally aligned with prostaglandin synthesis inhibitors like indomethacin analogs .

Biological Activity

N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the compound's biological activity based on available research findings, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety linked to a benzenesulfonamide group, with a hexadecyloxy substituent that may enhance its lipophilicity and cellular permeability. The general structure can be represented as follows:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on substituted phenyl benzenesulfonamides demonstrated that these compounds can block cell cycle progression at the G2/M phase, leading to cytoskeleton disruption and subsequent apoptosis in cancer cells .

The specific mechanisms attributed to this compound are hypothesized to involve:

- Microtubule Disruption : Similar compounds have been shown to target microtubules, disrupting their function and leading to cell death.

- Inhibition of Angiogenesis : Some sulfonamide derivatives exhibit antiangiogenic properties, reducing tumor growth by inhibiting blood vessel formation .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often correlates with their structural features. Key findings include:

Case Studies

- Antitumor Efficacy in Cell Lines : A compound structurally related to this compound was tested against multiple cancer cell lines (e.g., HT-1080 fibrosarcoma). Results showed significant inhibition of cell proliferation at nanomolar concentrations, indicating strong antitumor potential .

- Inhibition of Carbonic Anhydrase : Similar benzenesulfonamides have been evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes including tumorigenesis. Inhibitory constants (K_i values) below 50 nM were observed for several derivatives, suggesting that modifications at the sulfonamide position can enhance enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.